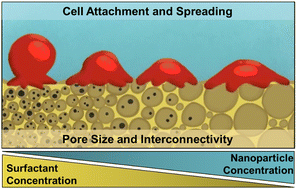Hydroxyapatite nanoparticle-modified porous bone grafts with improved cell attachment†
Journal of Materials Chemistry B Pub Date: 2023-10-19 DOI: 10.1039/D3TB01839C
Abstract
Emulsion-templated foams have displayed promise as injectable bone grafts; however, the use of a surfactant as an emulsifier resulted in relatively small pores and impedes cell attachment. Hydroxyapatite nanoparticles were explored as an alternative stabilizer to address these limitations. To this end, hydroxyapatite nanoparticles were first modified with myristic acid to generate the appropriate balance of hydrophobicity to stabilize a water-in-oil emulsion of neopentyl glycol diacrylate and 1,4-butanedithiol. In situ surface modification of the resulting foam with hydroxyapatite was confirmed with elemental mapping and transmission electron microscopy. Nanoparticle-stabilized foams displayed improved human mesenchymal stem cell viability (91 ± 5%) over surfactant-stabilized foams (23 ± 11%). Although the pore size was appropriate for bone grafting applications (115 ± 71 μm), the foams lacked the interconnected architecture necessary for cell infiltration. We hypothesized that a co-stabilization approach with both surfactant and nanoparticles could be used to achieve interconnected pores while maintaining improved cell attachment and larger pore sizes. A range of hydroxyapatite nanoparticle and surfactant concentrations were investigated to determine the effects on microarchitecture and cell behavior. By balancing these interactions, a co-stabilized foam was identified that possessed large, interconnected pores (108 ± 67 μm) and improved cell viability and attachment. The co-stabilized foam was then evaluated as an injectable bone graft including network formation, microscale integration with bone, push out strength, and compressive properties. Overall, this work demonstrated that in situ surface modification with nHA improved cell attachment while retaining desirable bone grafting features and injectability.


Recommended Literature
- [1] The proton magnetic resonance spectrum and conformation of acetylcholine
- [2] Wash-free non-spectroscopic optical immunoassay by controlling retroreflective microparticle movement in a microfluidic chip†
- [3] Dynamics of water and template molecules in the interlayer space of a layered aluminophosphate. Experimental inelastic neutron scattering spectra and molecular dynamics simulated spectra
- [4] New British Standards
- [5] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [6] Direct observation of a mannich intermediate in solution
- [7] Synthesis of α-iodoketals from methyl ketonesvia sustainable and orthogonal tandem catalysis†
- [8] Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical†
- [9] Molecular association induced by flow in solutions of some macromolecular polyelectrolytes
- [10] An all-female graduate student organization participating in chemistry outreach: a case study characterizing leadership in the community of practice

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 124252-41-1
-
CAS no.: 108694-93-5
-
CAS no.: 134807-28-6
-
CAS no.: 126840-22-0









